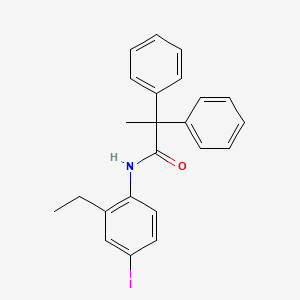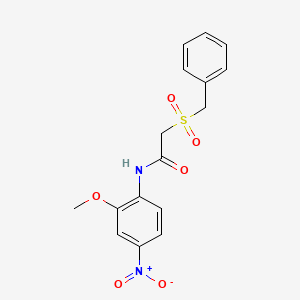
N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide
説明
N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide, also known as CR-56, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. This compound belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in marijuana. However, unlike marijuana, synthetic cannabinoids can be tailored to bind to specific receptors in the brain, making them valuable tools for studying the endocannabinoid system and its role in various physiological processes.
作用機序
N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide binds to cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as appetite, mood, and pain sensation. By binding to these receptors, N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide can mimic the effects of naturally occurring cannabinoids and activate downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide depend on the specific receptors it binds to and the downstream signaling pathways that are activated. For example, activation of CB1 receptors in the brain can lead to increased appetite, altered mood, and changes in pain sensation. Activation of CB2 receptors in the immune system can lead to anti-inflammatory effects. However, the specific effects of N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide are still being studied and are not fully understood.
実験室実験の利点と制限
One advantage of using N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its specificity for cannabinoid receptors, which allows for targeted activation of the endocannabinoid system. Additionally, synthetic cannabinoids like N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide can be tailored to bind to specific receptors, allowing for more precise studies of the endocannabinoid system. However, one limitation of using synthetic cannabinoids in lab experiments is the potential for off-target effects and unintended consequences. Additionally, the effects of synthetic cannabinoids may differ from those of naturally occurring cannabinoids, which can make it difficult to extrapolate results to real-world scenarios.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide and other synthetic cannabinoids. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used to study specific aspects of the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other physiological systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of synthetic cannabinoids and their potential for therapeutic use.
科学的研究の応用
N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide has been used in several scientific studies to investigate the role of the endocannabinoid system in various physiological processes. For example, one study used N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide to investigate the effects of cannabinoid receptor activation on insulin secretion in pancreatic beta cells. Another study used N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide to investigate the role of the endocannabinoid system in the development of anxiety-like behaviors in mice.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(22-15-9-7-14(21-2)8-10-15)17(20)19-16-6-4-3-5-13(16)11-18/h3-10,12H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULRAWGKFGVHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-dichloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4107973.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4107982.png)
![2-[(2-bromobenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4107994.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]propyl}benzenesulfonamide](/img/structure/B4107999.png)
![2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4108001.png)
![2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4108003.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4108014.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4108020.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2,4,6-trimethyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4108029.png)


